molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6

2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one

Cat. No. B8271069
CAS RN: 884500-73-6
M. Wt: 239.23 g/mol
InChI Key: NHPGMWSXLJULOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridines has been achieved through various methods. One such method involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” can be represented by the SMILES notation: C1=CC2=C (C (=O)C=C (O2)C3=CC=C (C=C3)O)N=C1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrano[2,3-b]pyridines include the Knoevenagel condensation followed by 6p-electrocyclization . In some cases, 1-oxatriene compounds were proposed as key intermediates, and fused pyridines were isolated as 1,6-addition products of ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” include a molecular weight of 239.23 and a molecular formula of C14H9NO3 .

properties

CAS RN

884500-73-6

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H

InChI Key

NHPGMWSXLJULOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 mL round-bottom flask fitted with magnetic stirrer were placed 1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione (4.68 g, 16 mmol) and 45% aqueous solution of HBr (25 mL). The reaction mixture was refluxed for 3 h, then cooled down to rt. Solid NaHCO3 was used to adjust pH to 7, followed by EtOAc (30 mL). The organic layer was separated and aqueous layer was extracted with EtOAc (2×30 mL). The combined organic extracts were dried over Na2SO4, concentrated to give the crude product, which was purified by column chromatography using 30% MeOH in EtOAc to give 125 mg of 2-(4-hydroxy-phenyl)-pyrano[3,2-b]pyridin-4-one (3.2%). MS (ES) m/z: 240.09 (M+1), and 149.06.
Name
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl) propane-1,3-dione
Quantity
4.68 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.